molecular formula C12H13BrN2O2 B11767636 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B11767636
M. Wt: 297.15 g/mol
InChI Key: KKJKGAIKDYZHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound belonging to the class of imidazo[1,5-a]pyridines This compound features a unique spiro structure, which is characterized by a cyclopentane ring fused to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6’ position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C₁₃H₁₂BrN₃O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 1849592-55-7
  • Purity : 98%

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various spirocyclic compounds against bacterial and fungal strains, revealing that certain derivatives demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL against several pathogens .

CompoundBacterial StrainMIC (µg/mL)
6aB. subtilis4
6bE. coli8
9bS. aureus16

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects. The most potent derivatives showed IC50 values significantly lower than doxorubicin, a standard chemotherapy drug .

CompoundCell LineIC50 (µM)
9bHepG21.17
9bMCF-71.52
DoxorubicinHepG2432.10

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it was found to inhibit the Epidermal Growth Factor Receptor (EGFR), with IC50 values indicating higher potency compared to established inhibitors like erlotinib .

CompoundTarget EnzymeIC50 (nM)
9bEGFR7.27
5aEGFR9.66
ErlotinibEGFR27.01

Case Studies

Several studies have reported on the synthesis and biological evaluation of various spirocyclic compounds related to the target compound:

  • Study on Pyridothienopyrimidine Derivatives : This study synthesized various derivatives and tested their antimicrobial and anticancer activities, finding that modifications at specific positions significantly enhanced their efficacy .
  • EGFR Kinase Inhibition Study : A detailed molecular docking study explored the binding modes of these compounds at the active site of EGFR, confirming their potential as therapeutic agents against cancers driven by EGFR signaling .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

6-bromo-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-7-6-8(13)11(17)15-9(7)10(16)14-12(15)4-2-3-5-12/h6H,2-5H2,1H3,(H,14,16)

InChI Key

KKJKGAIKDYZHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCC3

Origin of Product

United States

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